tert-Butyl 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-imidazole-1-carboxylate

Description

Chemical Structure and Properties

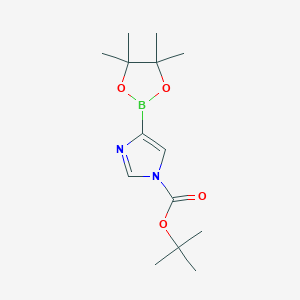

tert-Butyl 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-imidazole-1-carboxylate (CAS: 1198605-51-4) is a boronic ester-functionalized imidazole derivative with the molecular formula C₁₄H₂₃BN₂O₄ and a molecular weight of 294.15 g/mol . The compound features a tert-butyloxycarbonyl (Boc)-protected imidazole core substituted at the 4-position with a pinacol boronate ester (4,4,5,5-tetramethyl-1,3,2-dioxaborolane). This structural motif is critical for its application in Suzuki-Miyaura cross-coupling reactions, enabling the formation of carbon-carbon bonds in synthetic organic chemistry .

Synthesis and Handling

The compound is typically synthesized via photoredox catalysis or palladium-mediated coupling, as evidenced by analogous protocols (e.g., visible-light-mediated decarboxylative radical additions to vinyl boronic esters) . It requires storage under inert atmosphere at temperatures below -20°C to prevent hydrolysis of the boronate ester . Safety data indicate hazards including skin/eye irritation and respiratory sensitization (H315, H319, H335) .

Properties

IUPAC Name |

tert-butyl 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)imidazole-1-carboxylate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H23BN2O4/c1-12(2,3)19-11(18)17-8-10(16-9-17)15-20-13(4,5)14(6,7)21-15/h8-9H,1-7H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZRFDSDXOTBYSLL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B1(OC(C(O1)(C)C)(C)C)C2=CN(C=N2)C(=O)OC(C)(C)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H23BN2O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

294.16 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1198605-51-4 | |

| Record name | N-BOC-IMIDAZOLE-4-BORONIC ACID PINACOL ESTER | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-Butyl 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-imidazole-1-carboxylate typically involves the following steps:

Boronic Acid Formation: : The starting material, 4,4,5,5-tetramethyl-1,3,2-dioxaborolane, is reacted with an appropriate halide precursor under palladium-catalyzed cross-coupling conditions (e.g., Suzuki-Miyaura reaction).

Imidazole Derivative Formation: : The boronic acid intermediate is then reacted with an imidazole derivative in the presence of a base (e.g., potassium carbonate) and a suitable solvent (e.g., dimethylformamide).

Esterification: : The resulting imidazole-boronic acid is esterified with tert-butyl alcohol in the presence of a strong acid catalyst (e.g., sulfuric acid) to yield the final product.

Industrial Production Methods

In an industrial setting, the synthesis of this compound may involve continuous flow reactors and automated systems to ensure high purity and yield. The use of green chemistry principles, such as solvent recycling and waste minimization, is also emphasized to enhance the sustainability of the production process.

Chemical Reactions Analysis

Types of Reactions

Tert-Butyl 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-imidazole-1-carboxylate: can undergo various types of reactions, including:

Oxidation: : The boronic ester group can be oxidized to form boronic acids or boronic acids derivatives.

Reduction: : The imidazole ring can be reduced to form imidazolium salts.

Substitution: : The boronic ester group can undergo nucleophilic substitution reactions with various nucleophiles.

Common Reagents and Conditions

Oxidation: : Common oxidizing agents include hydrogen peroxide and sodium hypochlorite.

Reduction: : Typical reducing agents include lithium aluminum hydride and sodium borohydride.

Substitution: : Nucleophiles such as amines, alcohols, and thiols are commonly used, with reaction conditions varying based on the specific nucleophile.

Major Products Formed

Oxidation: : Boronic acids, boronic esters, and boronic acids derivatives.

Reduction: : Imidazolium salts.

Substitution: : Various substituted imidazole derivatives.

Scientific Research Applications

Tert-Butyl 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-imidazole-1-carboxylate: is widely used in scientific research due to its versatility and reactivity. Its applications include:

Chemistry: : As a building block in the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals.

Biology: : In the study of enzyme inhibitors and receptor ligands.

Medicine: : In the development of new therapeutic agents, particularly in the field of cancer treatment.

Industry: : As an intermediate in the production of advanced materials and polymers.

Mechanism of Action

The mechanism by which tert-Butyl 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-imidazole-1-carboxylate exerts its effects involves its interaction with molecular targets and pathways. The boronic ester group can form reversible covalent bonds with diols and other nucleophiles, leading to the modulation of biological processes. The imidazole ring can interact with various enzymes and receptors, influencing their activity.

Comparison with Similar Compounds

Structural Analogues

Table 1: Key Structural Analogues and Their Properties

Functional Group Analogues

- Pinacol Boronate Esters : The target compound shares the 4,4,5,5-tetramethyl-1,3,2-dioxaborolane group with other aryl/heteroaryl boronate esters (e.g., tert-butyl indazole- and piperidine-boronate derivatives) . These compounds are universally sensitive to moisture but vary in solubility and coupling efficiency based on the attached heterocycle.

- Boc-Protected Imidazoles : Analogues like tert-butyl 4-formyl-1H-imidazole-1-carboxylate retain the Boc group but replace the boronate with other functional groups (e.g., aldehydes), enabling diverse post-functionalization pathways.

Biological Activity

tert-Butyl 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-imidazole-1-carboxylate is a boron-containing compound that has garnered attention for its potential biological activities. The unique structure of this compound suggests various mechanisms of action that could be explored for therapeutic applications. This article reviews the biological activity of this compound based on available research findings and case studies.

The molecular formula of this compound is with a molecular weight of 282.15 g/mol. The compound features a dioxaborolane moiety which is known for its reactivity and potential as a pharmacophore in medicinal chemistry.

Antimicrobial Activity

Research indicates that compounds containing boron can exhibit antimicrobial properties. A study focusing on similar boron derivatives reported significant antibacterial activity against both Gram-positive and Gram-negative bacteria. The mechanism of action often involves disruption of bacterial cell wall synthesis or interference with metabolic pathways .

Antiviral Potential

The antiviral potential of boron-containing compounds has also been investigated. In particular, the inhibition of viral proteases has been a focal point. For instance, β-amido boronic acids have shown promise as inhibitors of the SARS-CoV-2 main protease (Mpro), suggesting that related compounds may exhibit similar activities . The presence of the imidazole ring in our compound could enhance binding affinity to viral targets due to its ability to participate in hydrogen bonding and π-stacking interactions.

Enzyme Inhibition

Enzymatic assays have demonstrated that certain derivatives can inhibit key enzymes involved in various biological pathways. For example, studies have shown that imidazole derivatives can act as potent inhibitors of phosphodiesterases (PDEs), which are critical in regulating cellular signaling pathways . The specific inhibition mechanism may involve competitive binding at the enzyme's active site.

Case Studies

Mechanistic Insights

The biological activity of this compound can be attributed to several factors:

- Boron's Role : The boron atom can form stable complexes with hydroxyl groups in biological molecules, potentially altering their function.

- Imidazole Moiety : The imidazole ring contributes to the compound's ability to interact with various biological targets through hydrogen bonding and coordination chemistry.

Q & A

Q. Q1. What synthetic methodologies are commonly employed to prepare tert-butyl imidazole-boronate esters, and how do reaction conditions impact yield?

Answer: The synthesis typically involves:

- Borylation of imidazole precursors : Reacting halogenated imidazole intermediates (e.g., bromo- or iodo-substituted) with pinacolborane derivatives under palladium catalysis. For example, analogous imidazole-boronate esters are synthesized via Suzuki-Miyaura coupling or direct borylation using Pd(dppf)Cl₂ .

- Protection/deprotection strategies : The tert-butyl carbamate group is introduced via Boc protection under anhydrous conditions to prevent hydrolysis .

Q. Key variables affecting yield :

Q. Characterization :

- IR spectroscopy : Look for B-O (∼1350 cm⁻¹) and C=O (∼1700 cm⁻¹) stretches .

- NMR : ¹¹B NMR (δ 28–32 ppm for dioxaborolanes); ¹H NMR for tert-butyl (δ 1.2–1.4 ppm) and imidazole protons (δ 7.5–8.5 ppm) .

Advanced Reactivity and Stability

Q. Q2. How does the steric hindrance of the tert-butyl group influence the compound’s reactivity in cross-coupling reactions?

Answer: The tert-butyl group:

Q. Experimental validation :

- Comparative studies with less hindered analogs (e.g., methyl carbamates) show 10–15% lower yields in aryl couplings for tert-butyl derivatives .

- X-ray crystallography confirms planar imidazole-boronate geometry, with tert-butyl causing minor distortion (bond angles: 117–122°) .

Data Contradiction Analysis

Q. Q3. How should researchers resolve discrepancies in reported melting points or spectral data for imidazole-boronate derivatives?

Answer: Common sources of variability include:

- Purity : Column chromatography (silica gel, hexane/EtOAc) is critical; impurities from residual Pd or solvents alter melting points .

- Crystallization conditions : Slow evaporation vs. rapid cooling affects polymorphism. For example, tert-butyl derivatives crystallized in EtOH vs. DCM show MP differences of 5–10°C .

- Analytical techniques : HPLC retention times (e.g., tR = 5.85–30.19 min in NP-HPLC) vary with mobile phase composition .

Q. Mitigation strategies :

- Report detailed purification protocols (e.g., gradient elution ratios).

- Use complementary techniques (e.g., HRMS + elemental analysis) to confirm molecular formulas .

Stability and Handling

Q. Q4. What precautions are necessary to maintain the stability of tert-butyl imidazole-boronates during storage and reactions?

Answer:

- Moisture sensitivity : Store under inert gas (N₂/Ar) at –20°C; use molecular sieves in reactions .

- Thermal degradation : Avoid prolonged heating >100°C; DSC studies show decomposition onset at 110°C for similar compounds .

- Light exposure : Amber vials prevent boronate ester photolysis, which can generate boronic acids .

Advanced Applications

Q. Q5. How can this compound serve as a building block in medicinal chemistry or materials science?

Answer:

- Drug discovery : The imidazole core participates in hydrogen bonding with biological targets (e.g., kinase inhibitors), while the boronate enables late-stage diversification via Suzuki couplings .

- Polymer chemistry : Boronate esters act as crosslinkers in stimuli-responsive hydrogels; tert-butyl groups enhance solubility in organic phases .

Q. Case study :

- Imidazole-boronate derivatives inhibit indoleamine 2,3-dioxygenase (IC₅₀ = 0.5–2 µM), validated via enzymatic assays .

Method Optimization

Q. Q6. What strategies improve the regioselectivity of imidazole functionalization prior to borylation?

Answer:

- Directed ortho-metalation : Use directing groups (e.g., trimethylsilyl) to position halogens at C4 of imidazole .

- Microwave-assisted synthesis : Reduces reaction time (30 min vs. 12 hr) and improves regiocontrol in halogenation steps .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.